Bioequivalence of DMF (240 mg) vs. MMF (190 mg): Pharmacokinetic Comparator Data for Formulation Selection
In a single-dose, open-label, randomized, two-way crossover study (NCT04570670) with 50 healthy subjects, Bafiertam™ (monomethyl fumarate, MMF) 190 mg was demonstrated to be bioequivalent to Tecfidera® (dimethyl fumarate, DMF) 240 mg based on plasma MMF concentrations [1]. The geometric least-squares mean ratios (MMF 190 mg / DMF 240 mg) with 90% confidence intervals were 96.80% (92.18-101.64) for AUC₀₋ₜ, 96.35% (91.81-101.12) for AUC₀₋ᵢₙf, and 104.84% (95.54-115.05) for Cₘₐₓ [1]. Both formulations were safe and generally well tolerated, with flushing as the most common adverse event: 60% for Bafiertam™ vs. 51% for Tecfidera® [1].
| Evidence Dimension | Bioequivalence pharmacokinetic parameters (AUC₀₋ₜ, AUC₀₋ᵢₙf, Cₘₐₓ) |
|---|---|
| Target Compound Data | DMF 240 mg (Tecfidera®): reference product |
| Comparator Or Baseline | MMF 190 mg (Bafiertam™, 2 × 95 mg capsules): test product |
| Quantified Difference | GLSM ratio (MMF/DMF): AUC₀₋ₜ 96.80% (90% CI: 92.18-101.64); AUC₀₋ᵢₙf 96.35% (91.81-101.12); Cₘₐₓ 104.84% (95.54-115.05) |
| Conditions | Single-dose, fasted, healthy subjects (N=50), crossover design with 2-day washout; DMF 240 mg delayed-release capsule vs. MMF 190 mg delayed-release capsules |
Why This Matters
Procurement decisions between DMF and direct MMF formulations must consider that 240 mg DMF and 190 mg MMF produce statistically equivalent systemic MMF exposure, enabling formulation interchangeability at defined dose ratios.
- [1] Lategan TW, Sprague TN, Rousseau FS, Wang L. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). CNS Drugs. 2021 May;35(5):567-574. NCT04570670. View Source
